(2,5,6-Trifluoropyridin-3-yl)methanamine
Overview
Description
(2,5,6-Trifluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H5F3N2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5,6-trifluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2,5,6-Trifluoropyridin-3-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5,6-Trifluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5,6-Trifluoropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar in structure but with a trifluoromethyl group instead of trifluoropyridin.
6-(Trifluoromethyl)-3-pyridinamine: Another fluorinated pyridine derivative with different substitution patterns.
(5-fluoropyridin-3-yl)methanamine: Contains a single fluorine atom instead of three.
Uniqueness
(2,5,6-Trifluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the 2, 5, and 6 positions of the pyridine ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKNICJNCJGHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666699 | |
Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-56-0 | |
Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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